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Compound of Interest

Compound Name: 2,4-Difluoro-3-methylbenzonitrile

Cat. No.: B1589105 Get Quote

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzonitrile (CAS: 847502-87-8) for

Advanced Research and Development

Introduction
2,4-Difluoro-3-methylbenzonitrile is a fluorinated aromatic compound that has garnered

significant interest as a versatile building block in the fields of medicinal chemistry,

agrochemicals, and materials science. Its unique structural arrangement, featuring a nitrile

functional group, two fluorine atoms, and a methyl group on a benzene ring, provides a

powerful scaffold for the synthesis of complex, high-value molecules. The strategic

incorporation of fluorine is a well-established method in drug design to modulate key properties

such as metabolic stability, lipophilicity, and binding affinity, making this compound a particularly

valuable intermediate for drug development professionals.[1]

This guide, intended for researchers, scientists, and drug development professionals, provides

a comprehensive technical overview of 2,4-Difluoro-3-methylbenzonitrile, covering its

physicochemical properties, a validated synthesis protocol with mechanistic insights, detailed

methods for spectroscopic characterization, its applications in modern research, and essential

safety protocols.

Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the starting point for any

research endeavor. The key identifiers and physical characteristics of 2,4-Difluoro-3-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1589105?utm_src=pdf-interest
https://www.benchchem.com/product/b1589105?utm_src=pdf-body
https://www.benchchem.com/product/b1589105?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-of-innovation-4-fluoro-3-methylbenzonitrile-in-synthesis-xn
https://www.benchchem.com/product/b1589105?utm_src=pdf-body
https://www.benchchem.com/product/b1589105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


methylbenzonitrile are summarized below.

Property Value Source(s)

CAS Number 847502-87-8 [2][3]

Molecular Formula C₈H₅F₂N [4]

Molecular Weight 153.13 g/mol [3][4]

IUPAC Name
2,4-difluoro-3-

methylbenzonitrile
[2][3]

Appearance White to off-white liquid or solid [2]

Melting Point 40-42 °C [4]

InChI Key
GNNHZCHETSTMOG-

UHFFFAOYSA-N
[2][3]

Canonical SMILES CC1=C(C=CC(=C1F)C#N)F [3][5]

Synthesis and Mechanistic Rationale
While various proprietary methods exist for the industrial-scale synthesis of 2,4-Difluoro-3-
methylbenzonitrile, a robust and well-established laboratory-scale approach is the

Sandmeyer reaction. This classic transformation provides a reliable pathway from a readily

available aniline precursor to the desired nitrile.

The proposed synthesis starts from 2,4-difluoro-3-methylaniline. The reaction proceeds in two

critical stages: the diazotization of the primary amine, followed by the substitution of the

diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.

Starting Material Intermediate Final Product

2,4-Difluoro-3-methylaniline Arenediazonium Salt

1. NaNO₂, aq. HCl
2. 0-5 °C 2,4-Difluoro-3-methylbenzonitrile

CuCN, KCN
Heat
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Caption: Proposed Sandmeyer reaction pathway for the synthesis of 2,4-Difluoro-3-
methylbenzonitrile.

Experimental Protocol: Sandmeyer Reaction
This protocol outlines a self-validating system for the synthesis, purification, and isolation of the

target compound.

Step 1: Diazotization of 2,4-difluoro-3-methylaniline

In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and

dropping funnel, combine 2,4-difluoro-3-methylaniline (1.0 eq) with aqueous hydrochloric

acid (3.0 eq).

Cool the resulting slurry to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure

the stability of the diazonium salt intermediate.

Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal

temperature does not exceed 5 °C. The slow addition prevents dangerous temperature

spikes and the premature decomposition of the diazonium salt.

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure

full conversion to the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and

potassium cyanide (KCN, 1.2 eq) in water. Caution: Cyanide salts are extremely toxic.

Handle with extreme care under a chemical fume hood.

Heat the cyanide solution to 60-70 °C.

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide

solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition must be
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controlled to manage the effervescence.

After the addition is complete, continue to heat the reaction mixture at 70 °C for 1 hour to

drive the reaction to completion.

Cool the mixture to room temperature and perform a steam distillation or solvent extraction

(e.g., with dichloromethane or ethyl acetate) to isolate the crude product.

Step 3: Purification

Combine the organic extracts and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude material via column chromatography on silica gel or recrystallization from a

suitable solvent system (e.g., ethanol/water or hexanes) to obtain pure 2,4-Difluoro-3-
methylbenzonitrile.[6]

Spectroscopic Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique

spectroscopic approach is required for unambiguous characterization.
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Caption: A typical workflow for the purification and spectroscopic characterization of a

synthesized compound.

Predicted Spectroscopic Data
The following tables present the expected spectral data for 2,4-Difluoro-3-methylbenzonitrile,

based on its structure and data from analogous compounds.[5][7][8]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
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Nucleus
Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (Hz)

Assignment

¹H ~ 7.4-7.6 t J(H,F) ≈ 8-10 Ar-H

~ 7.0-7.2 t J(H,F) ≈ 8-10 Ar-H

~ 2.3-2.5 s - -CH₃

¹³C ~ 160-165 dd

¹J(C,F) ≈ 250-

260, ²J(C,F) ≈

10-15

C-F

~ 158-163 dd

¹J(C,F) ≈ 250-

260, ²J(C,F) ≈

10-15

C-F

~ 130-135 m - Ar-C-H

~ 120-125 t ²J(C,F) ≈ 20-25 Ar-C-H

~ 115-120 s - -C≡N

~ 105-110 t ²J(C,F) ≈ 20-25 C-CN

| | ~ 14-18 | q | ¹J(C,H) ≈ 125 | -CH₃ |

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique Feature Predicted Value Assignment

IR
Strong, sharp
absorption

~ 2230-2240 cm⁻¹ C≡N stretch

Strong absorptions ~ 1200-1300 cm⁻¹ C-F stretches

C-H absorptions ~ 2900-3100 cm⁻¹
Aromatic & Aliphatic

C-H

MS (EI)
Molecular Ion Peak

[M]⁺
m/z 153.04 C₈H₅F₂N⁺
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| | Key Fragment | m/z 138 | [M-CH₃]⁺ |

Protocols for Spectroscopic Analysis[10]
Nuclear Magnetic Resonance (NMR): Dissolve 10-15 mg of the purified sample in ~0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm). Transfer to a 5 mm NMR tube and acquire ¹H, ¹³C, and ¹⁹F spectra.

Infrared (FTIR): If solid, place a small amount of the sample directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory. If liquid, a thin film can be used. Record the

spectrum from 4000-400 cm⁻¹.

Mass Spectrometry (MS): For a volatile compound, Gas Chromatography-Mass

Spectrometry (GC-MS) with electron ionization (EI) is ideal. This will provide both the

retention time (a measure of purity) and the mass spectrum for structural confirmation.

Applications in Drug Discovery and Development
2,4-Difluoro-3-methylbenzonitrile is not typically an end-product but rather a crucial

intermediate. Its value lies in the unique combination of reactive sites and modulating groups

that it offers to the medicinal chemist.

Scaffold for Bioactive Molecules: The benzonitrile group can be hydrolyzed to a benzoic acid,

reduced to a benzylamine, or converted to a tetrazole, providing multiple avenues for further

chemical modification.[9]

Fluorine-Driven Interactions: The two fluorine atoms significantly alter the electronic profile of

the aromatic ring. They can enhance binding affinity to target proteins through hydrogen

bonding or favorable dipole interactions and can block sites of metabolic degradation,

thereby improving the pharmacokinetic profile of a drug candidate.[1][10]

Intermediate for Targeted Therapies: Fluorinated building blocks are integral to the synthesis

of modern pharmaceuticals, including kinase inhibitors and other targeted cancer therapies.

The specific substitution pattern of this molecule makes it a candidate for building libraries of

compounds for high-throughput screening.[11]
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AI and Computational Chemistry: In the age of AI-driven drug discovery, well-characterized

and readily available building blocks like this are essential.[12][13] Computational models

can predict how modifications based on this scaffold will affect a molecule's activity, and

having a reliable synthetic source is key to validating these predictions in the lab.[14]

Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is a top priority.

2,4-Difluoro-3-methylbenzonitrile is a hazardous substance and must be handled with

appropriate precautions.

Table 3: GHS Hazard and Precautionary Statements
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Category Code(s) Description

Signal Word Danger [2][3]

Hazard Statements
H301/H302, H311/H312,

H331/H332

Toxic or Harmful if swallowed,

in contact with skin, or if

inhaled.[2][3]

H315 Causes skin irritation.[3]

H319
Causes serious eye irritation.

[3]

H335
May cause respiratory

irritation.[4]

Precautionary Statements P261

Avoid breathing

dust/fume/gas/mist/vapors/spr

ay.[2][4]

P280

Wear protective

gloves/protective clothing/eye

protection/face protection.[2][4]

P305+P351+P338

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.[2][4]

| | P311 | Call a POISON CENTER or doctor/physician.[2] |

Handling and Storage Protocol
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors.[15] An eyewash station and safety shower must be readily

accessible.

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and

chemical safety goggles at all times.[16][17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Difluoro-3-methylbenzonitrile
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27691&ExtHyperLink=1
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27691&ExtHyperLink=1
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27691&ExtHyperLink=1
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://www.oakwoodchemical.com/ProductsList.aspx?CategoryID=-2&txtSearch=27691&ExtHyperLink=1
https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh5806426e?context=bbe
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=4600%2F4637-3-23.pdf
https://downloads.ossila.com/msds/2-4-difluorobenzonitrile.pdf
https://www.fbn.com/community/blog/2-4-d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Handling: Avoid creating dust if handling the solid form. If the material is a low-melting solid,

it may be gently warmed to be handled as a liquid.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[2][18] The recommended storage

condition is sealed in dry, room temperature.[2]

Conclusion
2,4-Difluoro-3-methylbenzonitrile (CAS: 847502-87-8) is a high-value chemical intermediate

with significant potential for driving innovation in drug discovery and other areas of chemical

science. Its carefully arranged functional groups provide a synthetically versatile platform, while

the presence of fluorine offers a strategic advantage for fine-tuning the properties of target

molecules. By understanding its synthesis, characterization, and safe handling as detailed in

this guide, researchers can effectively leverage this powerful building block to advance their

scientific and developmental objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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